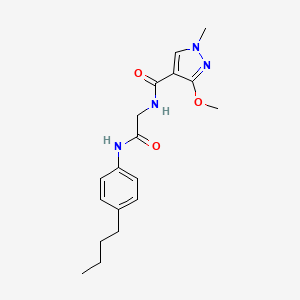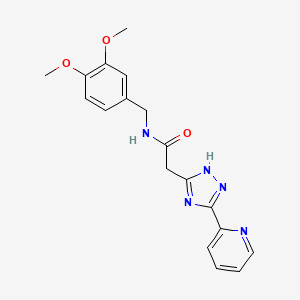
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPTA is a derivative of 1,2,4-triazole, which is a heterocyclic organic compound that has been widely studied for its biological properties. In
作用机制
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as DNA topoisomerase and tubulin. N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including:
1. Antioxidant activity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit antioxidant activity, which may contribute to its antimicrobial and antitumor properties.
2. Cytotoxicity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit cytotoxicity, or toxicity to cells, which may contribute to its antitumor properties.
3. Metal ion binding: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to bind to metal ions, which may contribute to its metal ion binding and fluorescent imaging properties.
实验室实验的优点和局限性
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has several advantages and limitations for use in lab experiments:
Advantages:
1. Potent biological activity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide exhibits potent antimicrobial and antitumor activity, making it a promising compound for use in scientific research.
2. Metal ion binding: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide can form metal complexes, which have potential applications in catalysis and as sensors for metal ions.
3. Fluorescent imaging: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide can be used as a fluorescent probe for biological imaging, due to its ability to selectively bind to certain biomolecules.
Limitations:
1. Limited availability: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide is not widely available and can be difficult to synthesize.
2. Toxicity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide exhibits cytotoxicity, which may limit its use in certain experiments.
3. Lack of understanding: The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide, including:
1. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide, which may lead to the development of more effective treatments for various diseases.
2. Development of metal complexes: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide can form metal complexes, which have potential applications in catalysis and as sensors for metal ions. Further research is needed to develop these applications.
3. Development of fluorescent probes: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide can be used as a fluorescent probe for biological imaging. Further research is needed to develop more effective fluorescent probes based on N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide.
4. Study of structure-activity relationships: More research is needed to understand the relationship between the structure of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide and its biological activity, which may lead to the development of more potent compounds.
合成方法
The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-2-pyridinecarbonitrile to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide. The reaction scheme is shown below:
科学研究应用
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antifungal properties. It has also been studied for its potential as a ligand for metal ions and as a fluorescent probe for biological imaging. N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been used in various scientific research studies, including:
1. Antimicrobial activity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
2. Antitumor activity: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a chemotherapeutic agent.
3. Metal ion binding: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been studied for its ability to bind to metal ions, such as copper and zinc, and to form metal complexes. These metal complexes have potential applications in catalysis and as sensors for metal ions.
4. Fluorescent imaging: N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been used as a fluorescent probe for biological imaging, due to its ability to selectively bind to certain biomolecules, such as proteins and nucleic acids.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-7-6-12(9-15(14)26-2)11-20-17(24)10-16-21-18(23-22-16)13-5-3-4-8-19-13/h3-9H,10-11H2,1-2H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCEMLDJGUSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]](/img/structure/B2868787.png)
![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2868789.png)

![methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B2868792.png)
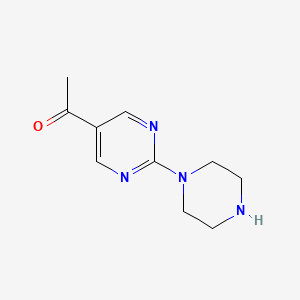

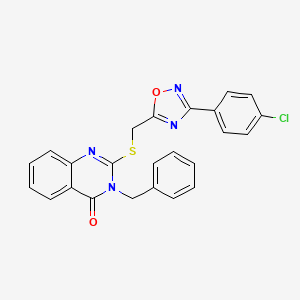
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
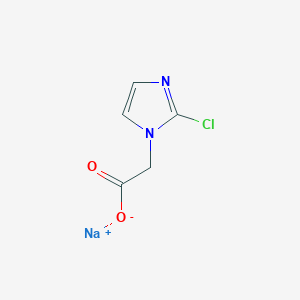
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)

